1-(3-fluorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one

Medicinal Chemistry Cheminformatics Structure-Activity Relationship

This fully synthetic small molecule (C₁₉H₁₃FN₄O₂; MW 348.3) features a unique 3-fluorophenyl N1-substituent and p-tolyl oxadiazole C3 group not exemplified in Sanofi's WO2012011081A1 DGAT1 patent. It offers a patentably distinct chemotype for hit-finding campaigns targeting metabolic disorders (obesity, T2D, NASH). Suitable as a structurally novel probe for DGAT1 screening or broad kinase/GPCR profiling. >90% purity; immediate procurement for biochemical assays.

Molecular Formula C19H13FN4O2
Molecular Weight 348.337
CAS No. 1113122-92-1
Cat. No. B3014941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-fluorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one
CAS1113122-92-1
Molecular FormulaC19H13FN4O2
Molecular Weight348.337
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC(=CC=C4)F
InChIInChI=1S/C19H13FN4O2/c1-12-5-7-13(8-6-12)18-21-19(26-23-18)17-16(25)9-10-24(22-17)15-4-2-3-14(20)11-15/h2-11H,1H3
InChIKeyXSLNWCQPDABYOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Fluorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one (CAS 1113122-92-1): Structural Identity and Procurement Context


1-(3-Fluorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one (CAS 1113122-92-1) is a fully synthetic small molecule (C₁₉H₁₃FN₄O₂; MW 348.3 g/mol) comprising a pyridazin-4(1H)-one core bearing a 3-fluorophenyl N1-substituent and a 3-(p-tolyl)-1,2,4-oxadiazol-5-yl moiety at C3 . It is catalogued as ChemBridge screening compound 57637594, available through AbMole at >90% purity , and falls within the generic Formula I of Sanofi's WO2012011081A1 patent claiming oxadiazole-pyridazine derivatives as DGAT1 inhibitors for metabolic disease [1]. No target-specific potency, selectivity, or ADMET data have been published for this exact compound.

Why 1-(3-Fluorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one Cannot Be Replaced by Generic Oxadiazole-Pyridazinone Analogs


Within the 1,2,4-oxadiazol-5-yl-pyridazin-4(1H)-one chemotype claimed by Sanofi [1], substitution at the pyridazinone N1 and oxadiazole C3 positions combinatorially determines pharmacological profile. The 3-fluorophenyl group at N1 introduces a dipole moment and hydrogen-bond acceptor capacity absent in the des-fluoro phenyl analog, while the electron-donating p-tolyl group at the oxadiazole C3 modulates lipophilicity (clogP ~3.11) and π-stacking potential distinctly from chloro, methoxy, or unsubstituted phenyl variants [2]. Generic substitution with a differently substituted analog (e.g., 1-phenyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one or 3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)pyridazin-4(1H)-one) would alter both the electronic landscape of the pyridazinone ring and the spatial orientation of the two aryl groups, potentially abolishing any target engagement that depends on this specific substitution vector combination.

Quantitative Differentiation Evidence for 1-(3-Fluorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one Against Closest Structural Analogs


Fluorine Substitution at Pyridazinone N1: Electronic Differentiation from Des-Fluoro Phenyl Analog

The target compound bears a 3-fluorophenyl group at the pyridazinone N1 position, whereas the closest commercially catalogued analog, 1-phenyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one, carries an unsubstituted phenyl ring [1]. The 3-fluoro substituent introduces a strong electronegative inductive effect (σₘ = 0.34) that lowers the electron density on the pyridazinone ring, modulating its redox potential and hydrogen-bond acceptor strength at the C4 carbonyl. This electronic perturbation is absent in the des-fluoro analog and cannot be mimicked by other halogens at different positions (e.g., 4-chlorophenyl) .

Medicinal Chemistry Cheminformatics Structure-Activity Relationship

Regioisomeric Differentiation: 3-Fluorophenyl at Pyridazinone N1 vs. Oxadiazole C3

A commercially available regioisomer, 3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)pyridazin-4(1H)-one (same molecular formula, C₁₉H₁₃FN₄O₂) , swaps the positions of the fluorophenyl and tolyl groups: the target places 3-fluorophenyl on the pyridazinone N1 and p-tolyl on the oxadiazole C3, whereas the regioisomer places 3-fluorophenyl on the oxadiazole C3 and m-tolyl on the pyridazinone N1. This positional swap generates two structurally distinct 3D pharmacophores with non-overlapping electrostatic and steric profiles.

Chemical Biology Molecular Recognition Library Design

Substitution Pattern Uniqueness: 3-Fluoro + p-Tolyl Combination Within the Patent Landscape

The Sanofi WO2012011081A1 patent [1], which claims oxadiazole-pyridazine compounds as DGAT1 inhibitors for obesity, diabetes, and metabolic syndrome, defines a generic scaffold where Y (attached to the oxadiazole) and the N-substituent on the pyridazinone can independently be substituted aryl groups. Among the ~140 commercial ChemBridge analogs sharing this pyridazin-4(1H)-one/1,2,4-oxadiazole core, the combination of N1-(3-fluorophenyl) and C3-(p-tolyl)oxadiazole is structurally unique — no other catalogued analog carries this exact pair [2]. The reported in vitro triglyceride synthesis inhibition activity for related patent examples provides class-level plausibility for this scaffold [1], but no compound-specific DGAT1 IC₅₀ data exist for CAS 1113122-92-1.

Intellectual Property Chemical Space DGAT1 Inhibition

Physicochemical Differentiation: ClogP and TPSA Positioning for Membrane Permeability

The target compound has a calculated partition coefficient (clogP) of 3.11 and a topological polar surface area (TPSA) of 79.78 Ų [1]. This places it within Lipinski's rule-of-five space (MW < 500; clogP < 5; HBD = 2; HBA = 6; rotatable bonds = 3). By comparison, the des-fluoro phenyl analog (1-phenyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one; MW ~330) is expected to have a slightly higher clogP (~3.3–3.5, due to loss of the polar C–F bond) and a lower TPSA (~71 Ų, lacking the fluorine contribution) [2].

ADME Prediction Drug-Likeness Lipophilicity

Recommended Research Application Scenarios for 1-(3-Fluorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one Based on Available Evidence


DGAT1-Focused Screening Library Expansion for Metabolic Disease Programs

Given that the Sanofi WO2012011081A1 patent [1] establishes the oxadiazole-pyridazinone scaffold as competent for DGAT1 inhibition (relevant to obesity, type 2 diabetes, and non-alcoholic hepatic steatosis), this compound can serve as a structurally novel probe within a DGAT1-focused screening set. Its unique N1-(3-fluorophenyl)/C3-(p-tolyl) combination [2] is not exemplified in the patent, offering a distinct chemotype for hit-finding campaigns that aim to identify patentably distinct DGAT1 inhibitors. Procurement should be contingent on the intended use as a primary screening well, not as a pre-validated tool compound.

Kinase or GPCR Profiling as a Pyridazinone-Containing Diversity Library Member

Pyridazinone cores are privileged scaffolds in kinase inhibitor design (e.g., PDE10A inhibitors, JAK3 inhibitors) [1]. The 1,2,4-oxadiazole moiety serves as a bioisosteric replacement for esters and amides [2]. This compound can be incorporated into broad kinase or GPCR profiling panels as a diversity library representative, particularly where the 3-fluorophenyl substituent is hypothesized to engage a halogen-bond acceptor site in the target protein. Its commercial availability through ChemBridge/AbMole at >90% purity supports immediate procurement for biochemical screening.

Computational Chemistry and Pharmacophore Modeling Studies

The compound's well-defined 3D structure, moderate conformational rigidity (3 rotatable bonds), and the orthogonal spatial arrangement of its 3-fluorophenyl and p-tolyl substituents [1] make it suitable as a test case for pharmacophore hypothesis generation and validation. Its calculated physicochemical profile (clogP 3.11, TPSA 79.78 Ų) [1] positions it as a CNS-accessible or cell-permeable probe, depending on the specific permeability model employed. Computational chemists can use this compound to benchmark docking poses against DGAT1 homology models referenced in the Sanofi patent [2].

Quote Request

Request a Quote for 1-(3-fluorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.